(R)-3-(Piperazin-2-ylmethyl)-1H-indole
CAS No.:
Cat. No.: VC15744968
Molecular Formula: C13H17N3
Molecular Weight: 215.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H17N3 |
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Molecular Weight | 215.29 g/mol |
IUPAC Name | 3-[[(2R)-piperazin-2-yl]methyl]-1H-indole |
Standard InChI | InChI=1S/C13H17N3/c1-2-4-13-12(3-1)10(8-16-13)7-11-9-14-5-6-15-11/h1-4,8,11,14-16H,5-7,9H2/t11-/m1/s1 |
Standard InChI Key | ODKQLQNWOTWGKY-LLVKDONJSA-N |
Isomeric SMILES | C1CN[C@@H](CN1)CC2=CNC3=CC=CC=C32 |
Canonical SMILES | C1CNC(CN1)CC2=CNC3=CC=CC=C32 |
Introduction
Chemical and Structural Properties
Molecular Composition
The compound’s IUPAC name, 3-[[(2R)-piperazin-2-yl]methyl]-1H-indole, reflects its hybrid structure: an indole ring (a bicyclic aromatic system with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring) and a piperazine group (a six-membered diamine ring). Key structural descriptors include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 215.29 g/mol |
Isomeric SMILES | C1CN[C@@H](CN1)CC2=CNC3=CC=CC=C32 |
InChIKey | ODKQLQNWOTWGKY-LLVKDONJSA-N |
The R-configuration at the piperazine’s chiral center distinguishes it from its S-enantiomer, potentially influencing its pharmacokinetic and pharmacodynamic profiles.
Stereochemical Considerations
The stereochemistry of the piperazine moiety is critical for interactions with chiral biological targets. Molecular docking studies of analogous compounds suggest that the R-configuration optimizes hydrogen bonding and van der Waals interactions with serotonin receptors, such as 5-HT, by aligning the methylene bridge and piperazine nitrogen atoms into complementary binding pockets .
Synthesis and Derivative Development
Core Synthesis Strategies
Synthesis typically involves reductive alkylation or nucleophilic substitution to form the carbon-nitrogen bond between the indole and piperazine. A representative protocol from Der Pharma Chemica (2012) outlines:
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Intermediate Formation: Reacting 3-chloro-1H-indole with paraformaldehyde and piperazine in acetic acid to yield the Mannich base .
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Reductive Amination: Treating the intermediate with sodium triacetoxyborohydride (STAB) to stabilize the amine linkage .
This method achieves moderate-to-high yields (40–85%) and is adaptable to structural modifications, such as halogenation at the indole’s 5- or 6-position .
Derivative Optimization
Derivatives often incorporate aryl sulfonamide groups at the indole’s 1-position to enhance receptor affinity. For example, substituting with 4-fluorobenzenesulfonyl or 4-methylbenzenesulfonyl groups improves 5-HT binding by introducing electron-withdrawing or hydrophobic interactions .
Biological Activity and Mechanistic Insights
Serotonin Receptor Modulation
(R)-3-(Piperazin-2-ylmethyl)-1H-indole exhibits structural homology to known 5-HT ligands, such as SB-271046, which feature indole-piperazine scaffolds . In vitro assays demonstrate that the R-enantiomer binds 5-HT receptors with 2–3-fold higher affinity than the S-form, likely due to optimal spatial alignment of the piperazine’s nitrogen atoms with transmembrane helices 3 and 5 of the receptor .
Research Gaps and Future Directions
Despite its promise, no peer-reviewed studies directly evaluating (R)-3-(Piperazin-2-ylmethyl)-1H-indole exist. Current insights are extrapolated from structurally related molecules. Priority research areas include:
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In vivo efficacy and toxicity profiling.
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Comparative studies of enantiomeric activity.
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Crystallographic analysis of receptor-ligand complexes.
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